molecular formula C14H20N4OS B6537198 N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide CAS No. 1172236-58-6

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide

Cat. No. B6537198
CAS RN: 1172236-58-6
M. Wt: 292.40 g/mol
InChI Key: RWVQOLCTSGEVSN-UHFFFAOYSA-N
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Description

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide, also known as TBTP, is a synthetic compound that has been used in a variety of scientific research applications. TBTP is a thiazol derivative which is widely used as an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the metabolism of arachidonic acid (AA) and is responsible for the production of leukotrienes and other pro-inflammatory molecules. TBTP has been used in a variety of experiments to study the role of 5-LOX in inflammation and other physiological processes.

Scientific Research Applications

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used in a variety of scientific research applications. It has been used to study the role of 5-LOX in inflammation and other physiological processes. It has also been used to study the effects of 5-LOX inhibition in animal models of various diseases, such as asthma, arthritis, and cancer. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been used to study the role of 5-LOX in the regulation of cell proliferation, differentiation, and apoptosis.

Mechanism of Action

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is an inhibitor of the enzyme 5-lipoxygenase (5-LOX). 5-LOX is an enzyme involved in the metabolism of arachidonic acid (AA) and is responsible for the production of leukotrienes and other pro-inflammatory molecules. N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide binds to the active site of 5-LOX and prevents the enzyme from converting AA into leukotrienes and other pro-inflammatory molecules.
Biochemical and Physiological Effects
The inhibition of 5-LOX by N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to have a variety of biochemical and physiological effects. Inhibition of 5-LOX has been shown to reduce inflammation, as well as reduce the production of pro-inflammatory molecules. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the production of reactive oxygen species, which can lead to oxidative stress. Finally, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide has been shown to reduce the expression of pro-inflammatory genes and proteins, which can lead to a decrease in inflammation.

Advantages and Limitations for Lab Experiments

The use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments has several advantages. One of the main advantages is that it is a highly specific inhibitor of 5-LOX, which allows for the study of the effects of 5-LOX inhibition in a controlled environment. In addition, N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide is relatively inexpensive and is easy to synthesize. However, there are also some limitations to the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in laboratory experiments. One of the main limitations is that its effects are not always consistent, as different concentrations of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can lead to different results.

Future Directions

The use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in scientific research has shown great potential, and there are still many areas to explore. One of the main areas of research is the use of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in combination with other molecules or drugs to study the effects of 5-LOX inhibition in different diseases. In addition, research into the mechanisms of action of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide and its effects on other enzymes and pathways is also needed. Finally, further research into the effects of N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide on cell proliferation, differentiation, and apoptosis is also needed.

Synthesis Methods

N-(4-tert-butyl-1,3-thiazol-2-yl)-1-ethyl-3-methyl-1H-pyrazole-5-carboxamide can be synthesized using a variety of methods. The most common method is a three-step process involving the reaction of 4-tert-butyl-1,3-thiazol-2-yl chloride with 1-ethyl-3-methyl-1H-pyrazole-5-carboxamide in the presence of an acid catalyst. This reaction results in the formation of a thiazol-pyrazole derivative, which is then purified and crystallized. Other methods of synthesis have also been developed, including the use of a palladium-catalyzed reaction, as well as the use of microwave irradiation.

properties

IUPAC Name

N-(4-tert-butyl-1,3-thiazol-2-yl)-2-ethyl-5-methylpyrazole-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20N4OS/c1-6-18-10(7-9(2)17-18)12(19)16-13-15-11(8-20-13)14(3,4)5/h7-8H,6H2,1-5H3,(H,15,16,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVQOLCTSGEVSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)C)C(=O)NC2=NC(=CS2)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20N4OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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